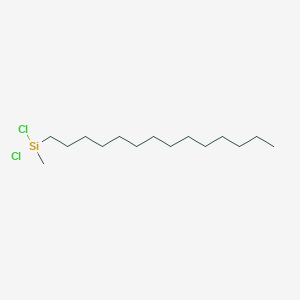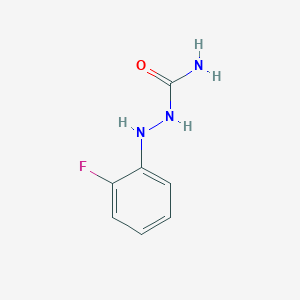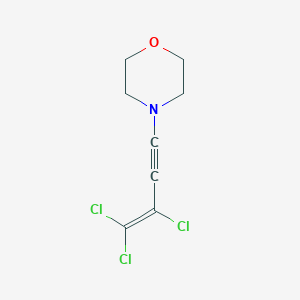
Dichloro(methyl)tetradecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(methyl)tetradecylsilane is an organosilicon compound with the chemical formula C15H32Cl2Si. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:
Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes with fewer chlorine atoms.
Aplicaciones Científicas De Investigación
Dichloro(methyl)tetradecylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with two methyl groups instead of one methyl and one tetradecyl group.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom.
Uniqueness
Dichloro(methyl)tetradecylsilane is unique due to its long tetradecyl chain, which imparts different physical and chemical properties compared to shorter-chain chlorosilanes. This makes it particularly useful in applications requiring hydrophobicity and surface modification.
Propiedades
Número CAS |
59086-80-5 |
|---|---|
Fórmula molecular |
C15H32Cl2Si |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
dichloro-methyl-tetradecylsilane |
InChI |
InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3 |
Clave InChI |
LRYJACVYKNBVNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[Si](C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)



